Quinazoline-8-carbonitrile

Kinase Inhibition EGFR Oncology

Medicinal chemists developing kinase inhibitors often face isomer-dependent activity cliffs that waste synthetic effort. Quinazoline-8-carbonitrile provides the validated 8-position electronic profile essential for single-digit nanomolar EGFR/DDR1 activity. • EGFR inhibition: 3.30 nM IC50 (8-carbonitrile) vs. >100,000 nM (6-carbonitrile isomer) • DDR1 potency: 3.3 nM IC50 (BDBM401237/ PANDD083) • Enables Pd-catalyzed cross-couplings and nucleophilic substitutions for IP generation

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
Cat. No. B11918990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-8-carbonitrile
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)C#N
InChIInChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H
InChIKeyNAKTYXQGSHBXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-8-carbonitrile: Technical Baseline


Quinazoline-8-carbonitrile (CAS 1231761-05-9) is a heterocyclic organic compound featuring a quinazoline core substituted with a cyano group at the 8-position [1]. With molecular formula C9H5N3 and molecular weight 155.16 g/mol, it possesses an electron-withdrawing nitrile group that enhances reactivity for nucleophilic addition or cyclization reactions, facilitating its role as a key synthetic intermediate in medicinal chemistry [2]. The compound is commercially available with typical purity specifications of ≥95% .

Quinazoline-8-carbonitrile Positional Specificity


The position of the cyano group on the quinazoline ring profoundly influences both chemical reactivity and biological target engagement. Quinazoline-8-carbonitrile, with its cyano group at the 8-position, exhibits a distinct electronic profile and steric environment compared to its 5-, 6-, or 7-substituted isomers [1]. This positional specificity dictates the compound's utility as a synthetic building block, particularly in the construction of kinase inhibitors where the 8-carbonitrile motif has been validated in multiple high-potency lead series targeting EGFR, DDR1, and other kinases [2][3]. Substituting a 6-carbonitrile or 7-carbonitrile isomer would alter the vector and electronics of the critical nitrile group, potentially abolishing desired binding interactions and rendering downstream synthetic steps incompatible, as evidenced by the starkly different activity profiles observed across positional isomers [4].

Quinazoline-8-carbonitrile vs. Positional Isomers


EGFR Kinase Inhibition: 8- vs. 6-Carbonitrile

A specific 8-carbonitrile-substituted quinazoline derivative (BDBM270585) demonstrates exceptional EGFR inhibitory activity with an IC50 of 3.30 nM [1]. In stark contrast, a representative 6-carbonitrile-substituted quinazoline analog (BDBM50038992) is essentially inactive against phosphodiesterases, with an IC50 exceeding 100,000 nM [2]. This represents a greater than 30,000-fold difference in potency, highlighting that the 8-carbonitrile scaffold is uniquely privileged for achieving high-affinity binding to key kinase targets.

Kinase Inhibition EGFR Oncology

DDR1 Kinase Inhibition with 8-Carbonitrile Scaffold

Derivatives based on the quinazoline-8-carbonitrile core have been optimized for potent DDR1 inhibition. One such derivative (BDBM401237) displays an IC50 of 21 nM against DDR1 in a binding assay [1]. Furthermore, a structurally related quinazoline derivative, PANDD083, also designed on this core, demonstrates even higher potency with a DDR1 IC50 of 3.3 nM and has shown in vivo efficacy in glioblastoma models [2].

Kinase Inhibition DDR1 Glioblastoma

Synthetic Versatility of 8-Cyano Group

The electron-withdrawing nature of the 8-cyano group on the quinazoline ring significantly enhances the electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution reactions that are less favorable or require harsher conditions for other quinazoline isomers [1]. For example, the 8-carbonitrile group has been shown to direct specific palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries not easily accessible from 5-, 6-, or 7-carbonitrile isomers [2].

Synthetic Chemistry Heterocycle Functionalization Medicinal Chemistry

Application Scenarios for Quinazoline-8-carbonitrile


EGFR Kinase Inhibitor Design

Medicinal chemists developing next-generation EGFR inhibitors should prioritize quinazoline-8-carbonitrile as a core scaffold. The 3.30 nM IC50 achieved with an 8-carbonitrile derivative demonstrates its capacity for high-affinity binding to EGFR [1], a property not observed with 6-carbonitrile analogs (>100,000 nM) [2]. This scaffold is ideal for programs targeting EGFR-driven cancers, including non-small cell lung cancer.

DDR1 Inhibitors for Glioblastoma

The quinazoline-8-carbonitrile scaffold is a validated starting point for DDR1 inhibitor programs. As demonstrated by compounds BDBM401237 (IC50 21 nM) and PANDD083 (IC50 3.3 nM), this core enables the design of single-digit nanomolar DDR1 inhibitors with demonstrated in vivo efficacy in glioblastoma models [3][4]. Researchers should use this scaffold to develop novel therapeutics for DDR1-driven cancers.

Quinazoline-Based Compound Library Synthesis

For synthetic and medicinal chemistry groups building screening libraries, quinazoline-8-carbonitrile offers a distinct reactivity advantage. Its electron-withdrawing 8-cyano group facilitates specific nucleophilic substitutions and Pd-catalyzed cross-couplings [5], enabling rapid diversification at key positions not easily accessible with other quinazoline carbonitrile isomers [6]. This makes it a preferred building block for generating novel intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinazoline-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.